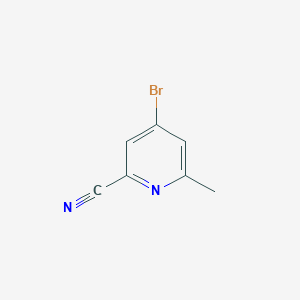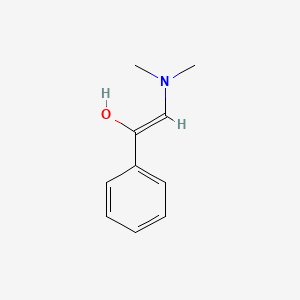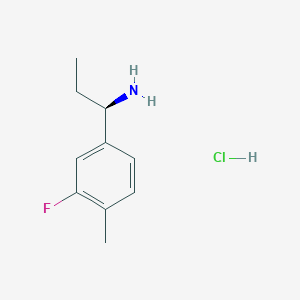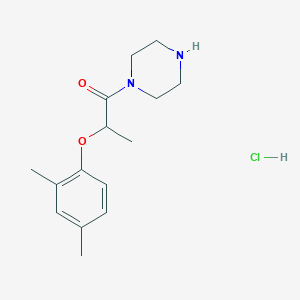
2-(2,4-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
Vue d'ensemble
Description
2-(2,4-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride (2,4-DMPPOH) is a synthetic compound that has been studied for its potential applications in a variety of scientific and medical research. It has been found to be useful in a variety of laboratory experiments, and its ability to act as an agonist for certain receptors has made it of interest to researchers studying its potential therapeutic properties.
Applications De Recherche Scientifique
Neuroprotective Potential in Alzheimer's Disease
Research highlights the synthesis and evaluation of a drug candidate, SP-04, aimed at providing a multi-target therapeutic approach for neuroprotection in Alzheimer's disease (AD). SP-04 inhibits acetylcholinesterase activity, increases acetylcholine levels, and offers neuroprotection against Aβ42 toxicity, suggesting a novel therapeutic strategy for AD treatment (Lecanu et al., 2010).
Dopamine Receptor Interactions
Studies on OPC-4392, a compound related to 2-(2,4-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, have shown it to act as a presynaptic dopamine autoreceptor agonist and a postsynaptic D-2 receptor antagonist. This dual action could have implications in treating disorders related to dopamine dysregulation (Zhang et al., 1990).
Synthesis and Characterization for Antihypertensive Properties
The synthesis of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts as potential dual antihypertensive agents indicates the diverse pharmacological applications of compounds structurally related to 2-(2,4-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride. These studies explore the role of nitrogen atom protonation in piperazine rings and its implications for medicinal chemistry (Marvanová et al., 2016).
Cardiovascular Effects and Antagonistic Properties
Research into MH-78, a compound with structural similarities, investigates its α1- and β-adrenoceptor antagonistic activities. This study underscores the potential for developing hypertension treatments based on such compounds' ability to modulate cardiovascular responses through multiple receptor pathways (Kubacka et al., 2014).
Propriétés
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-11-4-5-14(12(2)10-11)19-13(3)15(18)17-8-6-16-7-9-17;/h4-5,10,13,16H,6-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRCEHRUKSVMPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N2CCNCC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



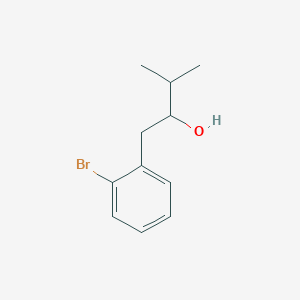
![1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid](/img/structure/B1523336.png)

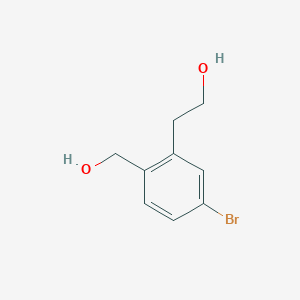
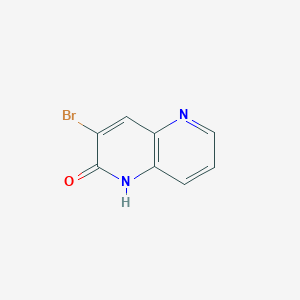
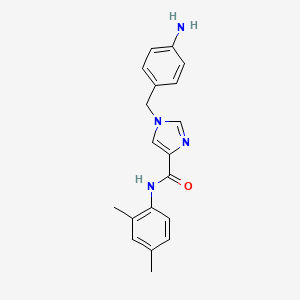
![1,4-Dioxaspiro[4.4]nonan-7-amine](/img/structure/B1523348.png)
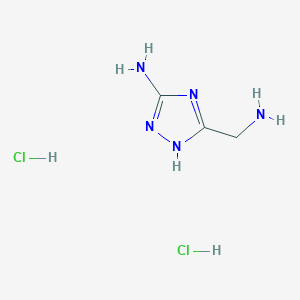
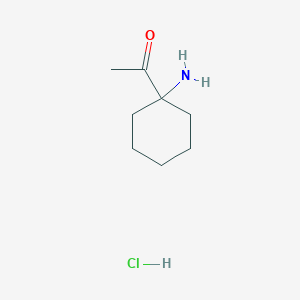

![3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1523353.png)
